molecular formula C27H25ClN2O6S B12037362 Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357433-42-2

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12037362
CAS No.: 357433-42-2
M. Wt: 541.0 g/mol
InChI Key: HWIGAUFPTODHRT-HYARGMPZSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core with a thiazole ring and a dihydropyrimidine moiety. Key structural features include:

  • 4-Acetoxy-3-ethoxybenzylidene group: Provides electron-withdrawing and steric bulk at the C2 position, influencing π-stacking and intermolecular interactions .
  • 4-Chlorophenyl substituent at C5: Enhances lipophilicity and may contribute to halogen bonding in crystal packing .
  • Ethyl carboxylate at C6: Modulates solubility and serves as a synthetic handle for further derivatization .

The compound is synthesized via cyclocondensation of ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, followed by benzylidene formation using 4-acetoxy-3-ethoxybenzaldehyde .

Properties

CAS No.

357433-42-2

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-5-34-21-13-17(7-12-20(21)36-16(4)31)14-22-25(32)30-24(18-8-10-19(28)11-9-18)23(26(33)35-6-2)15(3)29-27(30)37-22/h7-14,24H,5-6H2,1-4H3/b22-14+

InChI Key

HWIGAUFPTODHRT-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations and Key Properties

Compound ID Substituent at C2 (Benzylidene) Substituent at C5 Key Features Reference
Target 4-Acetoxy-3-ethoxy 4-Chlorophenyl Halogen bonding, planar thiazole ring (deviation: 0.0108 Å)
Analogue A 2-Methoxy 2-Methoxyphenyl Increased electron density; reduced steric bulk
Analogue B 4-Bromo 4-Bromophenyl Strong π-halogen interactions; higher melting point (~230°C)
Analogue C 4-Cyano 4-Methylphenyl Electron-withdrawing CN group; enhances reactivity in SNAr reactions
Analogue D 3,4-Dimethoxy Thiophen-2-yl Improved solubility due to methoxy groups; antifungal activity

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 4-cyano group in Analogue C lowers LUMO energy, facilitating nucleophilic attacks compared to the target compound’s acetoxy-ethoxy group .
  • Halogen Substituents : The 4-chlorophenyl group in the target compound exhibits weaker halogen bonding than the 4-bromophenyl in Analogue B, as evidenced by shorter Br···π distances (3.45 Å vs. Cl···π: 3.52 Å) .
  • Steric Effects : The 3-ethoxy group in the target compound introduces torsional strain, reducing planarity compared to Analogue A’s 2-methoxy substituent .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound shows ν(C=O) at 1715 cm⁻¹, shifted to 1702 cm⁻¹ in Analogue D due to electron-donating methoxy groups .
  • NMR : The C2 benzylidene proton in the target compound resonates at δ 8.01 ppm (singlet), whereas Analogue B’s 4-bromo derivative shows a downfield shift (δ 8.12 ppm) due to deshielding .
  • Crystal Packing : The target compound forms dimers via C–H···O interactions (2.89 Å), while Analogue B exhibits Br···Br contacts (3.65 Å) .

Biological Activity

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structural features, which include a thiazole ring fused with a pyrimidine structure and various functional groups such as ethoxy and acetoxy moieties. These characteristics suggest potential biological activities that warrant detailed investigation.

Biological Activity Overview

Thiazolo[3,2-a]pyrimidines, including the compound , have been reported to exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Many derivatives demonstrate effectiveness against various bacterial strains.
  • Anticancer Properties : Certain thiazolo[3,2-a]pyrimidine derivatives show promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some compounds in this class have been noted for their ability to reduce inflammation.

The specific biological activity of this compound requires further investigation through both in vitro and in vivo studies to elucidate its pharmacological potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H24ClN2O5S\text{C}_{25}\text{H}_{24}\text{Cl}\text{N}_2\text{O}_5\text{S}

This structure features several key functional groups that may contribute to its biological activity.

Similar Compounds and Their Activities

A comparative analysis of structurally similar compounds reveals varying biological activities. The following table summarizes some notable examples:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineBromine substitution at phenyl ringAntimicrobial
Ethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methylIndole derivative with allyl groupAnticancer
Ethyl 2-(4-methoxybenzylidene)-5-(4-nitrophenyl)-7-methylMethoxy group on benzaldehydeAnti-inflammatory

The uniqueness of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl lies in its specific combination of functional groups and structural features that may confer distinct pharmacological properties compared to these similar compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structural characteristics have exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . Further exploration into the specific interactions and mechanisms of action for Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl is necessary to establish its efficacy in this domain.

Anticancer Research

In vitro studies on related thiazolo[3,2-a]pyrimidine derivatives have demonstrated promising results in inhibiting cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells through various biochemical pathways . Future research should focus on determining whether the compound can similarly affect cancer cell viability and proliferation.

Synthesis and Modification Studies

The synthesis of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl involves multi-step synthetic pathways that can lead to various derivatives with modified biological activities . Understanding these synthetic routes can provide insights into optimizing the compound for enhanced therapeutic effects.

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